N-Methyl-N-n-propyl-2-aminotetraline hydrochloride, often referred to as 7-OH-DPAT in scientific literature, is a synthetic compound classified as a preferential dopamine D3 receptor agonist. [] This means it binds primarily to dopamine D3 receptors, although it can interact with D2 receptors at higher concentrations. [] It plays a significant role in scientific research, particularly in neuroscience, serving as a valuable tool to investigate the functions of dopamine D3 receptors and their involvement in various neurological processes. []
N-methyl-N-n-propyl-2-aminotetraline hydrochloride is a chemical compound that belongs to the class of substituted tetralines, which are characterized by their bicyclic structure. This compound is primarily studied for its pharmacological properties, particularly its interaction with dopamine receptors. It is often utilized in scientific research focused on neurological disorders and the mechanisms of neurotransmission.
N-methyl-N-n-propyl-2-aminotetraline hydrochloride is classified as an amine due to the presence of an amino group. It is specifically categorized as a dopamine receptor agonist, indicating its role in activating dopamine receptors in the brain, which are crucial for regulating mood, movement, and cognition.
The synthesis of N-methyl-N-n-propyl-2-aminotetraline hydrochloride typically involves the reaction of 2-aminotetralin with N-methyl-N-propylamine. This reaction is conducted under specific conditions that include the use of a suitable solvent and catalyst to facilitate product formation.
Industrial synthesis may involve optimizing reaction conditions for higher yields and purity. This includes adjusting temperature, pressure, and reactant concentrations, alongside rigorous quality control measures to ensure compliance with safety and efficacy standards .
N-methyl-N-n-propyl-2-aminotetraline hydrochloride has a complex molecular structure characterized by its tetrahydronaphthalene framework:
The compound features a bicyclic structure with an amine group attached to one of the rings. The InChI representation for this compound is:
The InChI Key is OEUDBEPTVFRRSI-UHFFFAOYSA-N.
N-methyl-N-n-propyl-2-aminotetraline hydrochloride can undergo various chemical reactions:
N-methyl-N-n-propyl-2-aminotetraline hydrochloride acts primarily as an agonist at dopamine receptors (D1, D2, D3, and D4). By binding to these receptors, it activates them and influences neurotransmission processes critical for mood regulation and motor control.
The activation of dopamine receptors leads to downstream signaling pathways that affect various physiological functions. Research indicates that this compound may have implications in treating neurological disorders by modulating dopamine levels in the brain .
N-methyl-N-n-propyl-2-aminotetraline hydrochloride is typically presented as a solid crystalline substance that may exhibit hygroscopic properties.
Key chemical properties include:
Relevant data includes melting point and boiling point specifics which are often determined during synthesis optimization .
N-methyl-N-n-propyl-2-aminotetraline hydrochloride has several scientific applications:
This compound's versatility makes it a valuable tool in both academic research and pharmaceutical applications.
The synthesis of N-methyl-N-n-propyl-2-aminotetralin hydrochloride begins with the construction of the tetralin scaffold. A pivotal step involves the Friedel-Crafts acylation of γ-arylbutyryl chlorides to form 6-bromo-1-tetralone, serving as the key ketone precursor. This intermediate undergoes regiospecific bromination at the C-6 position, though the reaction is susceptible to a "halogen dance" phenomenon, generating regioisomeric impurities (5-bromo, 7-bromo, and 8-bromo tetralones) through bromonium ion migration [8]. Purification at this stage is critical to minimize downstream diastereomeric contamination. The tetralone intermediate then undergoes reductive amination with methyl-n-propylamine, employing sodium triacetoxyborohydride (STAB) as a reducing agent. This step yields the racemic secondary amine, which is subsequently resolved to isolate the desired stereoisomer. Final hydrochloride salt formation provides N-methyl-N-n-propyl-2-aminotetralin hydrochloride in pharmaceutical grade [8].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | Function | Purity Challenge |
---|---|---|
γ-(3-Bromophenyl)butyryl chloride | Friedel-Crafts substrate | Homogeneity critical for regioselectivity |
6-Bromo-1-tetralone | Core ketone precursor | Regioisomeric impurities (5-,7-,8-bromo) |
N-Methyl-N-n-propyl-2-aminotetralin | Free base form | Diastereomeric separation required |
N-Alkylation of the 2-aminotetralin core employs sequential or direct alkylation approaches to install the methyl and n-propyl groups. The most efficient route involves a one-pot reductive amination of 6-bromo-1-tetralone with methyl-n-propylamine, leveraging STAB’s ability to reduce the iminium ion intermediate while tolerating the aryl bromide. Alternative pathways include:
The absolute configuration at C-2 of the aminotetralin scaffold profoundly influences dopaminergic receptor affinity. NMR studies reveal that trans-diastereomers (where the C-1 proton and C-2 amine substituents adopt diequatorial orientations) exhibit 10-50× higher affinity for D2/D3 receptors than their cis-counterparts. This preference arises from the trans-isomer’s ability to adopt a low-energy conformation mimicking the extended conformation of dopamine [6] [8]. A diagnostic "0.2 ppm rule" correlates NMR chemical shifts with stereochemistry: In trans-(1R,2S) or (1S,2R) diastereomers, the Δδ between H-1 and H-3 protons is <0.2 ppm, whereas cis-isomers exhibit Δδ >0.5 ppm. This rule enables rapid stereochemical assignment during synthesis [8].
Table 2: Stereochemistry-Binding Affinity Relationships
Configuration | Diastereomer Type | Relative D3 Affinity | Conformational Features |
---|---|---|---|
(1R,2S)/(1S,2R) | trans | High (Ki = 1–10 nM) | Diequatorial H-1/NH, extended conformation |
(1R,2R)/(1S,2S) | cis | Low (Ki > 100 nM) | Axial-equatorial, folded conformation |
Conformational restriction studies of benz[f]indole derivatives (tricyclic analogs of 5-OH-2-aminotetralins) confirm that trans-fused systems exhibit 5–10× higher 5-HT1A and D2 binding than cis-fused counterparts. This validates the critical role of planarity and substituent vector orientation in receptor engagement [6].
N-methyl-N-n-propyl-2-aminotetralin hydrochloride belongs to the rigid aminotetralin class, displaying distinct SAR advantages over flexible dopaminergic agonists:
Table 3: Rigid vs. Flexible Dopaminergic Agonists SAR Comparison
Structural Feature | Rigid 2-Aminotetralins | Flexible Phenethylamines |
---|---|---|
Core Scaffold | Tetralin (semi-rigid) | Phenethylamine (freely rotating) |
D3 Affinity (Ki range) | 0.6–20 nM | 50–500 nM |
D3/D2 Selectivity | Up to 70-fold [(R)-7-OH-2-DPAT] | Typically <5-fold |
Key Binding Interaction | H-bond: 7-OH with Ser193 (TM5) | Catechol OHs with Asp114/Ser193 |
N-Substituent Preference | Dipropyl > methyl-n-propyl > diethyl | Diverse (methyl, benzyl, phenethyl) |
Conformationally restricted analogs like benz[f]indoles further validate that planar, trans-fused systems mimic the bioactive conformation of dopamine. For instance, trans-5-hydroxy-N-n-propylbenz[f]indole exhibits full D2 agonist activity (EC50 = 3 nM), whereas flexible N-n-propylphenethylamine shows 100× lower potency [6]. This underscores the pharmacodynamic advantage of rigid scaffolds in achieving receptor subtype selectivity and high binding affinity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7